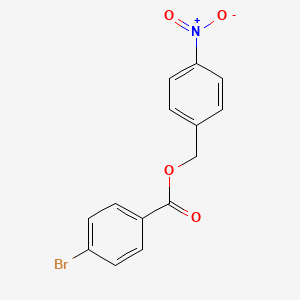

4-Nitrobenzyl 4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrNO4 |

|---|---|

Molecular Weight |

336.14 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl 4-bromobenzoate |

InChI |

InChI=1S/C14H10BrNO4/c15-12-5-3-11(4-6-12)14(17)20-9-10-1-7-13(8-2-10)16(18)19/h1-8H,9H2 |

InChI Key |

QTDGRXIFOQZNFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Contextual Significance of Aromatic Esters in Organic Chemistry

Aromatic esters are organic compounds characterized by an ester functional group (–COO–) attached to an aromatic ring. numberanalytics.com This structural motif is widespread in nature, contributing to the characteristic fragrances of many fruits and flowers. ebsco.comlibretexts.org In the realm of organic chemistry, their significance extends far beyond their olfactory properties. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

The synthesis of aromatic esters can be achieved through several methods, with Fischer-Speier esterification being a classic approach. This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. numberanalytics.com Other common methods include the reaction of an acid chloride with an alcohol, often in the presence of a base to neutralize the resulting hydrochloric acid. numberanalytics.com

The physical and chemical properties of aromatic esters, such as their boiling points, melting points, and solubility, are influenced by the nature of the aromatic ring and the ester group. numberanalytics.com They are generally stable compounds but can undergo hydrolysis back to the constituent carboxylic acid and alcohol under acidic or basic conditions. numberanalytics.comnih.gov

The Role of Nitro and Halogen Substituents in Ester Properties and Reactivity

The introduction of substituents, such as nitro (–NO₂) and halogen (e.g., –Br) groups, onto the aromatic rings of benzoate (B1203000) esters dramatically influences their properties and reactivity. These substituents exert powerful electronic effects that can alter the electron density distribution within the molecule.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. stackexchange.commasterorganicchemistry.com This deactivation occurs because the nitro group withdraws electron density from the ring, making it less susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the nitro group can activate the ester carbonyl group towards nucleophilic attack.

Mechanistic Investigations and Reactivity Studies

Hydrolytic Stability and Kinetic Profiling

The stability of 4-Nitrobenzyl 4-bromobenzoate (B14158574) against hydrolysis is a key area of investigation, with kinetics varying significantly under different chemical and biological conditions.

The hydrolysis rate of esters like 4-Nitrobenzyl 4-bromobenzoate is highly dependent on pH. Studies on related para-substituted nitrophenyl benzoate (B1203000) esters show that these compounds are generally stable under acidic conditions. semanticscholar.org However, under neutral to alkaline conditions, hydrolysis proceeds through distinct mechanisms.

In the neutral to moderately alkaline range (pH ~6-9), the hydrolysis of structurally similar esters, such as sulfamate (B1201201) esters, has been shown to follow a dissociative (E1cB) pathway. universityofgalway.ie This involves the ionization of a group followed by the unimolecular expulsion of the leaving group. universityofgalway.ie For benzoate esters specifically, hydrolysis in alkaline solutions, such as with hydroxide (B78521) ions, involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. psu.edu

Systematic studies on related compounds like 4-nitrophenyl β-D-glucoside have demonstrated clear mechanistic shifts across the pH spectrum. chemrxiv.orgchemrxiv.org At low pH, a specific acid-catalyzed hydrolysis occurs. chemrxiv.orgchemrxiv.org In the neutral, pH-independent region, the reaction proceeds via water attack in a dissociative mechanism. chemrxiv.orgchemrxiv.org Under mildly basic conditions, a bimolecular nucleophilic substitution is observed, while at high pH, neighboring group participation can become the dominant pathway. chemrxiv.orgchemrxiv.org For this compound, this suggests that the rate and mechanism of hydrolysis are finely tuned by the pH of the environment, with base-catalyzed hydrolysis being the most significant pathway for degradation.

The enzymatic hydrolysis of esters is a field of significant interest. The "para-nitrobenzyl" (PNB) moiety is a known substrate for certain enzymes. For instance, PNB esterase from Bacillus subtilis is a classic Ser-His-Glu triad (B1167595) esterase that catalyzes the hydrolysis of PNB esters of β-lactam antibiotics. ebi.ac.uk The mechanism involves the deprotonation of the active site serine by a histidine residue (stabilized by glutamate), followed by a nucleophilic attack by the serine on the ester's acyl carbon. ebi.ac.uk This forms an acyl-enzyme intermediate, which is then hydrolyzed by water to release the product and regenerate the enzyme. ebi.ac.uk

| Enzyme | Substrate Type | Key Mechanistic Features |

| PNB Esterase | p-Nitrobenzyl esters | Catalytic triad (Ser-His-Glu) action; formation of an acyl-enzyme intermediate. ebi.ac.uk |

| Trypsin, Lipase (B570770) | 4-Nitrophenyl benzoate esters | Sensitivity to electronic effects of substituents; used to model biocatalytic trends via Hammett plots. semanticscholar.org |

| Penicillin G Acylase | 4-Nitrophenyl aliphatic esters | Formation of a covalent acyl-enzyme intermediate; kinetics can show a pre-steady-state burst. researchgate.netnih.gov |

Quantitative structure-reactivity relationship (QSRR) studies, particularly through the use of the Hammett equation, provide profound mechanistic insights. researchgate.netresearchgate.net The Hammett equation, log(k/k₀) = σρ, relates the reaction rate (k) of a substituted reactant to a reference reaction (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org

For the alkaline hydrolysis of a series of 4-nitrophenyl X-substituted-benzoates, a Hammett plot yields a positive ρ value (ρ = 2.14 for hydroxide attack). psu.edu A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents on the benzoic acid portion of the ester. psu.eduwikipedia.org This is consistent with a mechanism where negative charge builds up in the transition state at the reaction center, as electron-withdrawing groups help to stabilize the negatively charged tetrahedral intermediate formed during nucleophilic attack on the carbonyl carbon. psu.edu

| Reaction | Nucleophile | ρ (rho) value | Interpretation |

| Hydrolysis of 4-nitrophenyl substituted-benzoates | Hydroxide ion (OH⁻) | +2.14 | Reaction is accelerated by electron-withdrawing groups on the benzoate ring, stabilizing the negative charge in the transition state. psu.edu |

| Phenolysis of 4-nitrophenyl substituted-benzoates | Phenoxide ion (ArO⁻) | +1.67 | Similar to hydrolysis, the reaction is favored by electron-withdrawing groups, though it is less sensitive than hydrolysis. psu.edu |

| Enzymatic Hydrolysis | Trypsin | -0.470 (for one portion of the plot) | The negative value and overall concave plot suggest a complex mechanism with a high sensitivity to inductive effects and a change in the rate-determining step. semanticscholar.org |

Nucleophilic Substitution Reactions at the Ester Carbonyl

The ester carbonyl carbon of this compound is electrophilic and thus susceptible to attack by a variety of nucleophiles. The nature of the nucleophile—whether it is anionic or neutral—plays a critical role in determining the reaction's kinetics and outcome.

Anionic nucleophiles are potent reactants for ester cleavage. The reaction of 4-nitrophenyl substituted-benzoates with hydroxide and phenoxide ions follows a bimolecular pathway where the rate is dependent on the concentration of both the ester and the nucleophile. psu.edu The greater reactivity of the hydroxide ion compared to the less basic phenoxide ion is consistent with a concerted mechanism. psu.edu

Studies with α-effect nucleophiles, such as hydroxamate and oximate ions, show significantly enhanced reactivity compared to what would be predicted by their basicity alone. rasayanjournal.co.inresearchgate.net For example, the reaction of p-nitrophenyl benzoate (PNPB) with salicylhydroxamate ion is greatly accelerated in the presence of cationic micelles, which concentrate the anionic nucleophile at the reaction site. rasayanjournal.co.in This highlights the utility of such systems in promoting the cleavage of stable esters. rasayanjournal.co.in The reaction rate is directly proportional to the concentration of the ionized hydroxamate, which increases with pH. rasayanjournal.co.in

Neutral nucleophiles, typically amines, also react with the ester carbonyl, although they are generally less reactive than their anionic counterparts. The reaction of esters with primary amines like hydrazine (B178648) and glycylglycine (B550881) proceeds via nucleophilic attack to form an amide product. koreascience.kr While these neutral amines are not expected to be strongly solvated in aqueous media, the intrinsic nucleophilicity, influenced by factors like the alpha effect in hydrazine, plays a key role in their reactivity. koreascience.kr

In reactions involving substituted nitropyridines and amines, the solvent can play a crucial role, with polar aprotic solvents sometimes facilitating unexpected rearrangements alongside the expected nucleophilic substitution. clockss.org For the reaction of this compound with neutral nucleophiles, a standard nucleophilic acyl substitution is the expected pathway, where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the 4-nitrobenzyloxy leaving group. The reaction rate will depend on the nucleophilicity of the amine and the reaction conditions.

Reactivity of the Nitro and Bromo Substituents

The chemical behavior of this compound is largely dictated by the interplay of its three key functional components: the nitroaromatic ring, the bromoaromatic ring, and the central ester linkage. The electron-withdrawing nature of the nitro group and the halogen substituent significantly influences the reactivity of the aromatic rings and the lability of the ester bond.

The selective reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines which are precursors to a vast array of dyes, pharmaceuticals, and polymers. In the case of this compound, this reduction must be performed chemoselectively to avoid the cleavage of the ester bond or the reduction of the aryl bromide.

Several modern catalytic systems have been developed that offer high selectivity for the reduction of nitroarenes while preserving other sensitive functional groups. For instance, nickel-catalyzed hydrosilylative reduction using Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be an excellent system for the chemoselective transfer hydrogenation of nitro compounds to primary amines. acs.org This method operates under mild conditions and is compatible with functional groups such as esters and aryl halides. acs.org

Another highly effective approach is the use of sodium borohydride (B1222165) in conjunction with transition metal salts. While sodium borohydride alone is generally not powerful enough to reduce nitro groups, its reactivity is significantly enhanced in the presence of catalysts like nickel(II) chloride (NiCl₂·6H₂O). researchgate.net This combination forms finely dispersed nickel boride in situ, which acts as the active catalyst for the reduction. researchgate.net Studies on various nitroarenes have demonstrated that this system can achieve rapid and high-yield reduction to the corresponding amines at room temperature, with other functional groups remaining intact. researchgate.net

More recently, metal-free reduction methods have gained attention for their environmental benefits and unique selectivity. A notable example involves the use of tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with 4,4'-bipyridine (B149096) serving as an organocatalyst. nih.gov This system has demonstrated remarkable chemoselectivity, capable of reducing nitroarenes in the presence of sensitive groups including halogens, carbonyls, and alkynes, often within minutes at room temperature. nih.gov Such a method would be ideally suited for the selective reduction of the nitro group in this compound to produce 4-aminobenzyl 4-bromobenzoate without affecting the bromo or ester functionalities.

| Catalytic System | Reductant | Key Features | Reference |

|---|---|---|---|

| Ni(acac)₂ | Polymethylhydrosiloxane (PMHS) | High chemoselectivity; compatible with esters and halides. | acs.org |

| NiCl₂·6H₂O / NaBH₄ | Sodium Borohydride (NaBH₄) | Rapid reaction at room temperature; forms active nickel boride catalyst in situ. | researchgate.net |

| 4,4'-Bipyridine (Organocatalyst) | Tetrahydroxydiboron [B₂(OH)₄] | Metal-free; excellent chemoselectivity for nitro groups over halogens and carbonyls. | nih.gov |

The aromatic carbon-bromine bond in the 4-bromobenzoate moiety of the molecule is a prime site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide allows for the introduction of a wide variety of substituents, enabling the synthesis of complex molecular architectures.

Theoretical studies, such as those using density functional theory (DFT) on the nickel-catalyzed reductive cross-coupling of methyl 4-bromobenzoate, provide insight into the mechanistic pathways of these transformations. nih.gov These studies suggest that a Ni(0)-catalyzed pathway is generally favored for the coupling of aryl halides. nih.gov The typical mechanism involves an oxidative addition of the aryl bromide to the low-valent metal catalyst, followed by transmetalation with a suitable coupling partner (in Suzuki or Stille reactions) or insertion of an alkene or alkyne (in Heck or Sonogashira reactions), and concluding with a reductive elimination step to yield the coupled product and regenerate the active catalyst.

The presence of the electron-withdrawing ester group para to the bromine atom can influence the rate of the initial oxidative addition step. For palladium-catalyzed reactions, electron-withdrawing groups on the aryl halide generally facilitate oxidative addition. Therefore, the 4-bromobenzoate portion of the molecule is expected to be a competent substrate for a range of cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl structure.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form an aryl alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl bond.

The nitrobenzyl portion of the ester would likely remain intact under many standard cross-coupling conditions, although care must be taken to select catalysts and conditions that are compatible with both the nitro group and the ester linkage.

Transesterification is a crucial reaction involving the conversion of one ester into another through interchange of the alkoxy moiety. For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the 4-nitrobenzyloxy group, followed by the formation of a new ester with a different alcohol.

The kinetics and mechanism of transesterification have been studied for analogous compounds like 4-nitrophenyl benzoates. psu.edu These studies reveal that the reaction rate is highly dependent on the electronic nature of the substituents on both the acyl and the phenol (B47542) fragments. The 4-nitro group on the benzyl (B1604629) alcohol portion of the target molecule is strongly electron-withdrawing, which makes the 4-nitrobenzyloxide a relatively good leaving group. This property facilitates nucleophilic attack at the ester's carbonyl carbon.

Mechanistically, the reaction typically proceeds through a tetrahedral intermediate formed by the addition of the incoming nucleophile (the new alcohol) to the carbonyl carbon. The decomposition of this intermediate to form the new ester can be the rate-determining step. The presence of the 4-bromo substituent on the benzoyl group, also an electron-withdrawing group (by induction), further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially accelerating the rate of transesterification compared to an unsubstituted benzoate.

Kinetic investigations on related systems have established isokinetic relationships, where changes in the Gibbs energy of activation are primarily driven by variations in the enthalpy of activation. psu.edu For a series of substituted 4-nitrophenyl benzoates, electron-withdrawing substituents on the benzoyl fragment were found to influence the reaction rates predictably. psu.edu This suggests that the reactivity of this compound in transesterification reactions can be systematically understood based on the electronic properties of its constituent parts.

| Substituent Group | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | para- on Benzyl Alcohol Moiety | Strongly Electron-Withdrawing | Enhances leaving group ability of the 4-nitrobenzyloxy group, accelerating nucleophilic acyl substitution. |

| Bromo (-Br) | para- on Benzoyl Moiety | Electron-Withdrawing (Inductive) | Increases electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

Photochemical Transformations and Cleavage Mechanisms

Nitrobenzyl compounds are renowned for their use as photolabile protecting groups, which can be cleaved by irradiation with UV light to release a protected functional group under mild conditions. researchgate.net The photochemistry, however, is highly dependent on the substitution pattern of the nitro group on the aromatic ring.

The most common and efficient photolabile protecting groups are based on the ortho-nitrobenzyl scaffold. nih.govrsc.org The mechanism for the photocleavage of o-nitrobenzyl esters is well-established. Upon irradiation with UV light (typically >300 nm), the molecule is promoted to an excited state. rsc.org This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the adjacent nitro group, forming an aci-nitro intermediate. nih.govrsc.org This intermediate then undergoes an irreversible molecular rearrangement, often through a five-membered ring, which subsequently cleaves to release the carboxylic acid and form an o-nitrosobenzaldehyde as the byproduct. nih.govrsc.org

In contrast, para-nitrobenzyl derivatives, such as this compound, are generally considered more photochemically stable than their ortho counterparts. cdnsciencepub.com The intramolecular hydrogen abstraction pathway is not geometrically feasible for the para isomer. However, they are not completely photoinert. Studies have shown that p-nitrobenzyl compounds can undergo photochemical reactions, particularly under specific conditions. For example, in aqueous basic solutions (pH > 11), photolysis of p-nitrobenzyl derivatives can lead to photooxygenation. cdnsciencepub.com This reaction is proposed to proceed through a photogenerated p-nitrobenzyl carbanion intermediate, which then reacts with molecular oxygen. cdnsciencepub.com This pathway is distinct from the intramolecular rearrangement of the ortho isomer and leads to different products, such as p-nitrobenzoic acid. cdnsciencepub.com

Therefore, while this compound does not possess the classic photolability of an o-nitrobenzyl ester, it can undergo photochemical transformations under specific, often basic, conditions. The cleavage mechanism does not proceed through the typical aci-nitro intermediate pathway but rather involves the formation of an ionic intermediate, highlighting the critical role of the substituent pattern in dictating photochemical reactivity.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine a molecule's optimized geometry, electronic structure, and other key characteristics.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This provides crucial information about bond lengths, bond angles, and dihedral (torsion) angles. By systematically rotating key bonds and calculating the energy at each step, a conformational energy landscape can be mapped, revealing the most stable conformers and the energy barriers between them.

While specific optimized geometry data for 4-nitrobenzyl 4-bromobenzoate (B14158574) is not available in published literature, the crystal structure of its isomer, 4-nitrophenyl 4-bromobenzoate , has been determined by X-ray diffraction, providing a solid-state snapshot of its conformation. nih.gov In this isomer, the molecule exhibits a significant twist, with the dihedral angle between the planes of the nitrated and brominated aryl rings being 64.98(10)°. nih.gov The central ester fragment is reported to be essentially planar. nih.gov This twist is a common feature in such bi-aryl systems, arising from a balance of steric hindrance and electronic effects. A similar twisted conformation would be expected for 4-nitrobenzyl 4-bromobenzoate, although the additional flexibility of the methylene (B1212753) spacer would likely lead to a more complex conformational landscape with potentially different low-energy conformers.

Table 1: Selected Crystallographic Data for 4-Nitrophenyl 4-bromobenzoate Note: This data is for the isomer 4-nitrophenyl 4-bromobenzoate and is presented for illustrative purposes.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | ||

| a (Å) | 8.8177 (4) | nih.gov |

| b (Å) | 9.5279 (5) | nih.gov |

| c (Å) | 14.9394 (5) | nih.gov |

| β (°) | 99.024 (3) | nih.gov |

| Dihedral Angle | ||

| (Brominated Ring vs. Nitrated Ring) | 64.98 (10)° | nih.gov |

| Key Intermolecular Contacts | ||

| Br···O Distance (Å) | 3.140 (4) | nih.gov |

| C—H···O Hydrogen Bonds | Present | nih.gov |

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, a computational analysis would likely show that the HOMO is primarily located on the more electron-rich 4-bromobenzoate moiety, while the LUMO would be concentrated on the electron-deficient 4-nitrobenzyl group, specifically involving the π-system of the nitro-substituted ring. The electron-withdrawing nature of the nitro group (-NO₂) significantly lowers the energy of the LUMO. This distribution would dictate its behavior in charge-transfer interactions and its susceptibility to nucleophilic or electrophilic attack.

Although no specific FMO calculations for this compound have been published, studies on similar nitroaromatic compounds confirm these general principles.

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential. Red areas typically signify electron-rich regions (negative potential), often associated with lone pairs on electronegative atoms like oxygen, while blue areas represent electron-poor regions (positive potential), usually found around hydrogen atoms bonded to electronegative atoms or, in this case, the region influenced by the powerful electron-withdrawing nitro group.

An MEP analysis of this compound would be expected to show a highly negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. Conversely, a region of positive or less negative potential would be anticipated on the benzyl (B1604629) ring due to the influence of the nitro group. The bromine atom would exhibit a region of positive potential at its tip (a "sigma-hole"), making it a potential site for halogen bonding. These features are crucial for understanding non-covalent interactions, such as hydrogen and halogen bonding, which direct molecular recognition and crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide a view of how a molecule behaves over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding molecules, such as a solvent.

Currently, there are no published MD simulation studies focused on the conformational dynamics of this compound in solution.

MD simulations are exceptionally well-suited for studying how molecules interact and recognize each other. For this compound, this could involve simulating its interaction with a biological target, such as an enzyme active site, or its self-assembly and crystal nucleation from a solution. The simulations would rely on the electrostatic information from quantum calculations to accurately model the non-covalent forces driving these interactions, including hydrogen bonding, halogen bonding, and π-π stacking between the aromatic rings. By simulating a system with multiple molecules, one could observe the initial stages of aggregation and the preferred orientations that lead to a stable crystal lattice, providing a dynamic complement to the static picture from X-ray crystallography.

As with other computational aspects, specific simulation data on the intermolecular recognition of this compound is not present in the scientific literature.

Solid-State Computational Modeling

Computational modeling of the solid state of this compound focuses on predicting its crystal structure and understanding the energetic factors that govern its stability and packing.

Crystal Structure Prediction and Polymorphism Studies

Crystal structure prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystalline arrangements of a molecule from its chemical diagram alone. For a molecule like this compound, with its conformational flexibility arising from the ester linkage and the rotation of the aromatic rings, CSP would involve a systematic search of possible packing arrangements and conformations. This process typically generates a landscape of hypothetical crystal structures, ranked by their lattice energies.

While specific CSP studies on this compound are not extensively documented in publicly available literature, the principles of such studies are well-established. The methodology would involve:

Conformational Analysis: Identifying low-energy conformers of the isolated molecule.

Symmetry and Packing Generation: Exploring various space groups and packing motifs to generate a large number of trial crystal structures.

Energy Minimization: Optimizing the geometry of these hypothetical structures using force fields or, for higher accuracy, quantum mechanical methods.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of study for nitroaromatic compounds. Different polymorphs can exhibit distinct physical properties. Computational polymorphism studies for this compound would analyze the predicted crystal energy landscape to identify multiple, energetically competitive structures that could potentially be isolated as different polymorphs. The energy difference between these predicted polymorphs would indicate their relative stability.

For a closely related isomer, 4-nitrophenyl 4-bromobenzoate, experimental X-ray diffraction has revealed a monoclinic crystal system. nih.gov A computational CSP study on this compound would aim to predict such structural details from first principles.

Lattice Energy Calculations and Energy Framework Analysis

Lattice energy calculations are fundamental to understanding the stability of a crystal structure. These calculations quantify the energy released when constituent molecules come together from the gas phase to form a crystal lattice. For this compound, these calculations would consider the various intermolecular interactions, including van der Waals forces, electrostatic interactions (arising from the polar nitro group and ester functionality), and potentially weaker C-H···O hydrogen bonds.

Energy framework analysis is a powerful visualization tool that builds upon interaction energy calculations to illustrate the supramolecular architecture of a crystal. This method involves calculating the interaction energies between a central molecule and its neighbors and representing these interactions as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear picture of the dominant packing forces.

In a study of a related compound containing a nitrobenzyl group, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, energy framework analysis revealed that π···π and C−H···π interactions were the most significant contributors to the crystal packing, with these interactions being primarily dispersive in nature. researchgate.net A similar analysis for this compound would likely highlight the importance of interactions involving the nitro group and the aromatic rings in directing the crystal packing. The analysis typically dissects the total interaction energy into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.inmdpi.com

Table 1: Illustrative Interaction Energy Components from a Study on a Related Nitrobenzyl Compound

| Interaction Energy Component | Description |

| Electrostatic (Eele) | Arises from the interaction of permanent multipole moments. |

| Polarization (Epol) | Induction energy from the distortion of electron clouds. |

| Dispersion (Edis) | Arises from instantaneous fluctuations in electron density. |

| Repulsion (Erep) | Short-range repulsive forces preventing molecular collapse. |

| Total Energy (Etot) | Sum of the above components. |

This table is illustrative of the types of energies calculated in an energy framework analysis, based on methodologies applied to similar compounds.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and selectivity.

Transition State Characterization for Elementary Reactions

The formation of this compound typically involves the esterification of 4-nitrobenzyl alcohol with 4-bromobenzoyl chloride. Computationally, the mechanism of this reaction can be explored by locating the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum.

Using methods like Density Functional Theory (DFT), researchers can model the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For the esterification reaction, the computational model would likely involve a nucleophilic attack of the hydroxyl group of 4-nitrobenzyl alcohol on the carbonyl carbon of 4-bromobenzoyl chloride. The calculations would elucidate the geometry of the tetrahedral intermediate and the subsequent elimination of hydrogen chloride.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can also be used to predict reaction outcomes and selectivity. In the synthesis of this compound, side reactions could potentially occur. For example, the reaction of 4-nitrobenzyl bromide with bases can proceed through different pathways, including SN2 and anion-radical mechanisms, leading to different products. researchgate.net

Computational modeling can help to predict which pathway is more favorable under specific conditions. By calculating the activation energies for competing reaction pathways, it is possible to determine the most likely product. For instance, comparing the energy barriers for the desired esterification versus potential side reactions could guide the optimization of reaction conditions to maximize the yield of this compound.

Furthermore, computational tools can be used to understand the reactivity of the starting materials. A review of computational studies on nitroaromatic compounds highlights how theoretical calculations can reveal relationships between molecular structure, reactivity, and the potential for different chemical transformations. researchgate.netresearchgate.net Such an approach for this compound and its precursors would involve analyzing molecular orbitals (like the HOMO and LUMO), electrostatic potential surfaces, and atomic charges to predict sites of reactivity.

Advanced Research Applications and Future Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structure of 4-Nitrobenzyl 4-bromobenzoate (B14158574) makes it a valuable building block in the multi-step synthesis of more complex organic molecules. Its utility stems from the ability to selectively functionalize different parts of the molecule.

Aromatic esters are significant precursors in organic synthesis. Aromatic esters that contain nitro groups are recognized as valuable intermediates for creating compounds with potential biological activities, such as analgesic and anti-inflammatory properties. nih.govresearchgate.net The 4-bromobenzoate portion of the molecule can be incorporated into a larger target structure, serving as a key scaffold. The bromine atom on the benzoate (B1203000) ring is particularly useful, as it can be replaced or coupled with other molecular fragments through various cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the construction of complex bi-aryl systems or other elaborate architectures.

For instance, the related compound methyl 4-bromobenzoate is widely used in syntheses to introduce the 4-methoxycarbonylphenyl group, which can then be further elaborated. sigmaaldrich.comsigmaaldrich.com Similarly, 4-Nitrobenzyl 4-bromobenzoate provides a pathway to introduce the 4-bromobenzoate moiety, which can be a critical step in the synthesis of novel organic materials or pharmacologically active agents.

In the synthesis of complex molecules with multiple functional groups, such as peptides or natural products, protecting groups are essential to prevent unwanted side reactions. numberanalytics.com An orthogonal protecting group strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for selective deprotection at specific stages of a synthesis. numberanalytics.com

The 4-nitrobenzyl (pNB) group, a key component of this compound, is a well-established protecting group, particularly for carboxylic acids, amines, and thiols. researchgate.netnih.gov Its primary advantage is its orthogonality to many other common protecting groups. researchgate.net While acid-labile groups like Boc (tert-butyloxycarbonyl) and base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) are widely used, the pNB group is stable under these conditions. google.com Instead, it is cleaved under mild, neutral reducing conditions, typically using stannous chloride (SnCl₂) or through catalytic hydrogenation. researchgate.netnih.gov This distinct removal method allows chemists to unmask a specific functional group without affecting other protected parts of the molecule, enhancing the efficiency and selectivity of multi-step syntheses. numberanalytics.com

| Protecting Group | Typical Cleavage Conditions | Orthogonal To |

| 4-Nitrobenzyl (pNB) | Mild reduction (e.g., SnCl₂, H₂/Pd) researchgate.netnih.gov | Boc, Fmoc, Benzyl (B1604629) google.com |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) google.comub.edu | pNB, Fmoc researchgate.net |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) google.comub.edu | pNB, Boc researchgate.net |

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves designing and controlling the formation of crystalline solids with desired properties. The molecular structure of this compound and its analogues makes it an excellent candidate for studies in this area.

Analysis of the closely related compound, 4-nitrophenyl 4-bromobenzoate, reveals key structural features that drive its self-assembly. nih.govresearchgate.net In its crystal structure, molecules are organized into chains through a combination of weak C-H···O hydrogen bonds and, notably, Br···O halogen bonds. nih.gov Halogen bonding is a highly directional, non-covalent interaction that is increasingly recognized for its importance in the rational design of new materials. nih.govresearchgate.net

The crystal packing of this analogue demonstrates a twisted conformation, with a significant dihedral angle of 64.98° between the planes of the nitrated and brominated aryl rings. nih.gov This type of defined three-dimensional arrangement, governed by predictable intermolecular forces, is fundamental to crystal engineering. By understanding and manipulating these weak interactions, researchers can aim to create new crystalline materials with specific architectures and functionalities.

Crystallographic Data for the Related Compound 4-Nitrophenyl 4-bromobenzoate nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrNO₄ |

| Crystal System | Monoclinic |

| Dihedral Angle (Aryl Rings) | 64.98 (10)° |

Development and Study in Enzyme Substrate Probes and Catalysis

Esters of 4-nitrophenol (B140041) and related compounds are widely employed as chromogenic substrates for studying enzyme kinetics, particularly for hydrolases like lipases and esterases. caymanchem.commedchemexpress.com The principle behind their use is that the ester itself is colorless or pale yellow, but upon enzymatic cleavage, it releases the 4-nitrophenoxide ion, which is intensely yellow and can be easily quantified using UV-Vis spectrophotometry. caymanchem.com

While this compound itself is not a commonly cited substrate, its structural components are highly relevant to this application. The 4-nitrobenzyl group can function as a chromogenic leaving group in a manner analogous to 4-nitrophenol. Upon cleavage of the ester bond by an enzyme, the released 4-nitrobenzyl alcohol or a related species could be detected, allowing for the measurement of enzyme activity.

This concept is well-established with various 4-nitrophenyl esters used as standard assay substrates. For example, 4-nitrophenyl butyrate (B1204436) is a classic substrate for measuring lipase (B570770) activity, while glycosides like 4-nitrophenyl-β-D-glucopyranoside are used to assay β-glucosidases. caymanchem.commegazyme.com The development of novel substrates with tailored reactivity and solubility is an ongoing area of research, and structures like this compound could serve as a basis for designing new probes for specific enzyme targets.

| Substrate Example | Enzyme Class | Detection Principle |

| 4-Nitrophenyl Butyrate | Lipase / Esterase | Colorimetric detection of released 4-nitrophenoxide caymanchem.commedchemexpress.com |

| 4-Nitrophenyl-β-D-glucopyranoside | β-Glucosidase | Colorimetric detection of released 4-nitrophenol megazyme.com |

| 4-Nitrophenyl α-D-Galactopyranoside | α-Galactosidase | Colorimetric detection of released 4-nitrophenol cymitquimica.comsigmaaldrich.com |

Exploration in the Design of Novel Functional Organic Materials

The field of functional organic materials seeks to create non-metallic, carbon-based materials with specific electronic, optical, or mechanical properties for applications such as solar cells, LEDs, and sensors. deliuslab.com The design of these materials often relies on controlling the self-assembly of molecules into ordered structures.

The molecular features of this compound make it a candidate for exploration in materials science. As established in crystal engineering studies of its analogues, the presence of both a bromine atom and a nitro group facilitates directional intermolecular interactions like halogen bonding and hydrogen bonding. nih.govresearchgate.net These interactions can be exploited to guide the assembly of molecules into well-defined supramolecular structures, such as nanofibers or layered films, which are crucial for device performance. deliuslab.com The combination of an electron-withdrawing nitro group and a halogen atom within a rigid aromatic framework provides a template that could be incorporated into larger, more complex systems designed for specific functions like charge transport or light harvesting.

Q & A

Q. Table 1: Representative Reaction Conditions

| Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzoic acid | K₂CO₃ | Acetonitrile | 80 | 72 |

| 4-Bromobenzoic acid | Ag₂O | DMF | 60 | 88 |

Purification via column chromatography (hexane/ethyl acetate) or recrystallization ensures high purity. Confirm purity using HPLC or melting point analysis .

(Basic) How can ¹H NMR spectroscopy validate the structure and monitor reaction kinetics of this compound?

Answer:

¹H NMR is critical for tracking reaction progress and confirming product identity. Key applications include:

- Characteristic Peaks : The nitrobenzyl group shows aromatic protons at δ 7.5–8.3 ppm, while the 4-bromobenzoate ester protons appear at δ 7.2–7.6 ppm .

- Kinetic Studies : Monitor the disappearance of 4-nitrobenzyl bromide (δ 4.8 ppm for -CH₂Br) and emergence of ester signals. For SN2 reactions, second-order rate constants (e.g., 3.3 × 10⁻³ M⁻¹ s⁻¹ for bromides) can be calculated using time-resolved NMR data .

Example Kinetic Data (SN2 Reaction):

| Leaving Group | Rate Constant (M⁻¹ s⁻¹) | Temp (°C) |

|---|---|---|

| Br⁻ | 3.3 × 10⁻³ | 25 |

| Cl⁻ | 8.1 × 10⁻⁵ | 25 |

(Advanced) How do polymorphic forms of this compound affect mechanical properties, and what techniques identify these polymorphs?

Answer:

Polymorphs exhibit distinct mechanical behaviors (elastic, plastic, brittle) due to differences in molecular packing. Key identification methods include:

- X-ray Crystallography : Use SHELX software for structure refinement. For example, a misidentified "polymorph" was later shown to be a co-crystal of 4-bromophenyl 4-bromobenzoate and 4-bromophenyl 4-nitrobenzoate, resolved via re-refinement (R1 = 4.55% vs. 5.67%) .

- Thermal Analysis : DSC detects melting point variations between polymorphs.

- Mechanical Testing : Nanoindentation or three-point bending to quantify elasticity/brittleness .

Critical Consideration : Cross-validate crystallographic data with elemental analysis to avoid misinterpreting co-crystals as polymorphs .

(Advanced) How should researchers resolve contradictions in crystallographic data for suspected polymorphs?

Answer:

Contradictions often arise from co-crystallization or disordered atoms. Mitigation strategies:

Re-refinement : Use SHELXL to improve model accuracy (e.g., reducing R1 values from 5.67% to 4.55%) .

Cell Parameter Comparison : Match unit cell dimensions against known structures (e.g., CCDC entries) .

Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to confirm molecular packing .

Case Study : A purported "Form III" polymorph of 4-bromophenyl 4-bromobenzoate was later identified as a co-crystal with 4-bromophenyl 4-nitrobenzoate after reanalysis .

(Advanced) What role does this compound play in cross-coupling reactions, and how is its reactivity optimized?

Answer:

The compound serves as a substrate in Negishi cross-coupling reactions. Optimization strategies include:

- Catalyst Design : Immobilized palladium N-heterocyclic carbene (NHC) catalysts enhance turnover frequency .

- Substrate Activation : Electron-withdrawing groups (nitro, bromo) increase electrophilicity, improving oxidative addition rates.

- Solvent Effects : Use toluene or THF to stabilize the palladium intermediate .

Q. Table 2: Negishi Reaction Performance

| Catalyst Support | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Polymer-bound Pd | 92 | 450 |

| Homogeneous Pd | 85 | 320 |

(Advanced) How do steric and electronic effects influence the reactivity of 4-nitrobenzyl derivatives in substitution reactions?

Answer:

- Steric Effects : Bulky substituents (e.g., adamantyl) reduce reaction rates due to hindered nucleophilic attack. For example, yields drop from 88% (methyl) to 35% (adamantyl) in esterification .

- Electronic Effects : Electron-withdrawing nitro groups enhance leaving group ability, accelerating SN2 reactions (e.g., k = 3.3 × 10⁻³ M⁻¹ s⁻¹ for Br⁻ vs. 8.1 × 10⁻⁵ for Cl⁻) .

Design Insight : Balance steric bulk and electronic activation for optimal reaction efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.